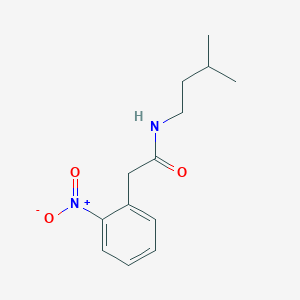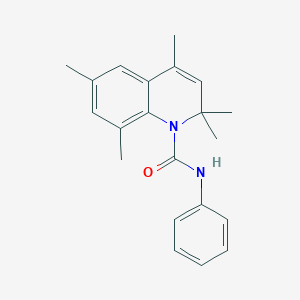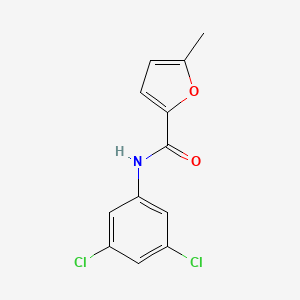![molecular formula C17H16N2O2S2 B5767786 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole, also known as PFT-α, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. PFT-α has been shown to inhibit p53-mediated apoptosis and has been studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases.
作用机制
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα inhibits p53-mediated apoptosis by binding to the p53 DNA-binding domain and preventing its transcriptional activity. This results in the downregulation of pro-apoptotic genes and the upregulation of anti-apoptotic genes, leading to cell survival. This compoundα has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compoundα has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compoundα has been shown to enhance the efficacy of chemotherapy by reducing apoptosis in normal cells and increasing apoptosis in cancer cells. In ischemic injury, this compoundα has been shown to reduce infarct size and improve functional recovery by reducing oxidative stress and inflammation. In neurodegenerative diseases, this compoundα has been shown to protect against neurotoxicity and improve cognitive function by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα in lab experiments is its high potency and specificity. This compoundα has been shown to inhibit p53-mediated apoptosis at nanomolar concentrations, making it a valuable tool for studying the role of p53 in various disease models. However, one of the limitations of using this compoundα is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα research. One area of interest is the development of more potent and selective p53 inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of this compoundα in other disease models, such as autoimmune diseases and infectious diseases. Finally, the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of this compoundα is also an area of interest for future research.
Conclusion
In conclusion, this compoundα is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compoundα has been shown to inhibit p53-mediated apoptosis and has been studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases. This compoundα has various biochemical and physiological effects in different disease models and has advantages and limitations for lab experiments. There are several future directions for this compoundα research, including the development of more potent and selective p53 inhibitors, investigation of the role of this compoundα in other disease models, and the development of novel drug delivery systems.
合成方法
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα can be synthesized using a multi-step process that involves the reaction of 2-aminobenzenethiol with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by a reaction with pyrrolidine and a final cyclization step. The purity of the final product can be achieved through recrystallization and purification using various chromatography techniques.
科学研究应用
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been extensively studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases. In cancer research, this compoundα has been shown to inhibit p53-mediated apoptosis and enhance the efficacy of chemotherapy in various cancer cell lines. In ischemic injury, this compoundα has been shown to reduce cell death and improve functional recovery in animal models of stroke and myocardial infarction. In neurodegenerative diseases, this compoundα has been shown to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,19-11-3-4-12-19)14-9-7-13(8-10-14)17-18-15-5-1-2-6-16(15)22-17/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHUCDSLPUXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)




![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)